LogP Value of 1.08 Indicates Optimal Lipophilicity for CNS Drug Development Compared to Unsubstituted Nicotinic Acid
The measured LogP value for 2-amino-5-fluoronicotinic acid is 1.08 [1]. In contrast, the parent compound nicotinic acid (CAS 59-67-6) has a LogP of 0.36 [2]. This 0.72 unit increase in LogP translates to a 5.2-fold higher theoretical partition coefficient, indicating significantly enhanced lipophilicity that is more favorable for crossing the blood-brain barrier, a critical parameter for CNS-targeted drug discovery programs.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.08 |
| Comparator Or Baseline | Nicotinic acid: LogP = 0.36 |
| Quantified Difference | ΔLogP = +0.72 (5.2-fold increase in theoretical partition coefficient) |
| Conditions | Computed by XLogP3 (PubChem) and Molinspiration; experimental data from CHEMBL |
Why This Matters
Procurement of this specific building block over the non-fluorinated parent is justified by its improved physicochemical profile for CNS drug design, directly impacting hit-to-lead optimization efficiency.
- [1] Molbase. (n.d.). 2-Amino-5-fluoronicotinic acid - Compound Information. LogP value: 1.08230. View Source
- [2] PubChem. (2024). Nicotinic acid. Compound Summary, CID 938. National Center for Biotechnology Information. View Source
